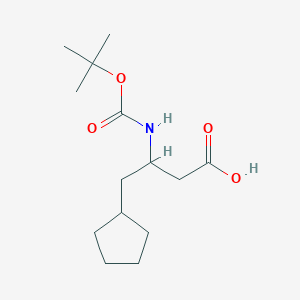

3-((tert-Butoxycarbonyl)amino)-4-cyclopentylbutanoic acid

Description

3-((tert-Butoxycarbonyl)amino)-4-cyclopentylbutanoic acid is a synthetic Boc-protected amino acid derivative characterized by a cyclopentyl substituent at the fourth carbon of its butanoic acid backbone. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the amine functionality, enhancing stability during synthetic processes. This compound is structurally significant in medicinal chemistry, particularly in the design of protease inhibitors and anticancer agents, where its cyclopentyl group may influence lipophilicity and target binding .

Properties

IUPAC Name |

4-cyclopentyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO4/c1-14(2,3)19-13(18)15-11(9-12(16)17)8-10-6-4-5-7-10/h10-11H,4-9H2,1-3H3,(H,15,18)(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSHHKINNGLTSDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1CCCC1)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((tert-Butoxycarbonyl)amino)-4-cyclopentylbutanoic acid typically involves the protection of the amine group of an amino acid precursor with a tert-butoxycarbonyl group. One common method involves reacting the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like tetrahydrofuran (THF) or acetonitrile . The reaction is usually carried out at ambient temperature or slightly elevated temperatures to ensure complete protection of the amine group.

Industrial Production Methods

In industrial settings, the production of Boc-protected amino acids, including 3-((tert-Butoxycarbonyl)amino)-4-cyclopentylbutanoic acid, can be scaled up using flow microreactor systems. These systems offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes . The use of flow microreactors allows for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-((tert-Butoxycarbonyl)amino)-4-cyclopentylbutanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

Substitution: The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the amine group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

Substitution: The Boc group can be removed using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in organic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions typically result in the formation of free amines after Boc deprotection .

Scientific Research Applications

Biological Activities

The compound exhibits several promising biological activities:

- Anticancer Activity : Studies have shown that compounds with similar structures can inhibit the proliferation of cancer cells. The presence of the tert-butoxycarbonyl group is significant in facilitating the interaction with biological targets involved in tumor growth.

- Neuroprotective Effects : Research indicates that this compound may protect neuronal cells from oxidative stress, potentially offering therapeutic benefits for neurodegenerative diseases.

Antitumor Studies

A notable case study investigated the compound's efficacy against various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value around 5 µM, suggesting its potential as an anticancer agent.

Neuropharmacological Research

In vivo studies demonstrated that treatment with this compound resulted in reduced apoptosis in neuronal cells subjected to oxidative stress. This suggests its potential application in developing treatments for conditions like Alzheimer's disease.

Case Study 1: Antitumor Efficacy

A recent study focused on the anticancer properties of this compound using human cancer cell lines. The results indicated significant cytotoxicity, particularly against MCF-7 breast cancer cells, highlighting its potential for further development as an anticancer drug.

Case Study 2: Neuroprotective Effects

Another study explored the neuroprotective properties of this compound in models of oxidative stress-induced neuronal damage. Results showed enhanced cell survival rates and reduced markers of apoptosis compared to control groups.

Mechanism of Action

The mechanism of action of 3-((tert-Butoxycarbonyl)amino)-4-cyclopentylbutanoic acid primarily involves the protection and deprotection of the amine group. The Boc group is introduced to the amine via nucleophilic addition-elimination reactions, forming a stable carbamate linkage . The protected amine can then undergo various chemical transformations without interference. Deprotection of the Boc group is typically achieved using acidic conditions, leading to the formation of the free amine and the release of carbon dioxide and tert-butyl cation .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Boc-Protected Amino Acid Derivatives

Structural and Functional Differences

Substituent Effects on Lipophilicity: The cyclopentyl group in the target compound increases steric bulk and lipophilicity compared to the methylpentanoic acid side chain in the analog from . In contrast, the 5-hydroxybenzoic acid substituent in the compound from introduces a polar phenolic -OH group, significantly boosting aqueous solubility (mp 150–151°C) but reducing lipid solubility, making it more suitable as a reagent than a drug candidate .

Applications in Drug Development: The cyclopentyl-containing compound is inferred to participate in anticancer research due to its structural similarity to type D/L inhibitors described in , which target protease enzymes . The methylpentanoic acid derivative () is explicitly marketed as a pharmaceutical intermediate, emphasizing its role in scalable API synthesis .

Research Findings and Implications

- Anticancer Activity: Compounds with cyclopentyl or aryl substituents (e.g., iodophenylpropanoic acid derivatives in ) demonstrate enhanced binding to protease targets, suggesting the cyclopentyl group in the target compound may similarly optimize steric interactions in enzyme inhibition .

- Synthetic Utility : The Boc-protected hydroxybenzoic acid analog () is commercially available at high purity (95%) but commands a premium price (JPY 68,800/5g), reflecting its niche role in complex syntheses .

Biological Activity

3-((tert-Butoxycarbonyl)amino)-4-cyclopentylbutanoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₅H₂₃NO₄

- Molecular Weight : 281.35 g/mol

- CAS Number : 2349976-20-9

Pharmacological Activities

The biological activity of 3-((tert-butoxycarbonyl)amino)-4-cyclopentylbutanoic acid has been associated with various pharmacological effects, including:

- Antimicrobial Activity :

- Antitumor Activity :

- Neuroprotective Effects :

The mechanisms underlying the biological activities of 3-((tert-butoxycarbonyl)amino)-4-cyclopentylbutanoic acid include:

- Membrane Permeabilization : The compound enhances the permeability of bacterial membranes, which can potentiate the effects of other antibiotics by allowing better drug penetration .

- Inhibition of Efflux Pumps : It has been shown to inhibit bacterial efflux pumps, which are responsible for antibiotic resistance, thereby increasing the effectiveness of co-administered antibiotics .

- Apoptosis Induction : In cancer cells, it triggers apoptotic pathways, leading to programmed cell death, which is crucial for its antitumor activity .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Antitumor | Induction of apoptosis in cancer cell lines | |

| Neuroprotective | Modulation of neuronal signaling |

Case Study Example

In a study evaluating the antimicrobial properties of various compounds, 3-((tert-butoxycarbonyl)amino)-4-cyclopentylbutanoic acid was found to significantly reduce the minimum inhibitory concentration (MIC) against E. coli and Staphylococcus aureus, outperforming several standard antibiotics. The study highlighted its potential as a lead compound for developing new antimicrobial agents .

Q & A

Q. What is the role of the tert-butoxycarbonyl (Boc) group in this compound, and how does it influence synthetic workflows?

The Boc group serves as a temporary protecting group for the amine functionality, preventing unwanted side reactions (e.g., nucleophilic attacks or oxidation) during peptide synthesis or derivatization. Deprotection is typically achieved under mild acidic conditions (e.g., trifluoroacetic acid or HCl in dioxane), preserving the integrity of sensitive functional groups. This strategy is critical for sequential coupling in solid-phase peptide synthesis (SPPS) or multi-step organic syntheses .

Q. How can researchers verify the purity of 3-((tert-Butoxycarbonyl)amino)-4-cyclopentylbutanoic acid before use in experiments?

Purity assessment is commonly performed using reversed-phase HPLC with UV detection (e.g., C18 columns, acetonitrile/water gradients). Complementary techniques include:

- 1H/13C NMR to confirm structural integrity and detect impurities.

- Mass spectrometry (MS) for molecular weight verification.

- Melting point analysis (if crystalline), though this compound’s melting point is not explicitly documented in the provided evidence. For analogs like 3-((Boc)amino)-4-(2,4,5-trifluorophenyl)butanoic acid, melting points range between 162–166°C, suggesting similar thermal stability .

Q. What solvents are compatible with this compound for reaction setups?

The Boc-protected amino acid is typically soluble in polar aprotic solvents (e.g., DMF, DMSO) and chlorinated solvents (e.g., DCM). For aqueous reactions, partial solubility can be achieved using THF/water mixtures. Solvent compatibility should be validated via pre-experiment solubility tests to avoid precipitation during coupling reactions .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and enantiomeric purity?

Key strategies include:

- Chiral auxiliary use : For stereochemical control at the cyclopentyl moiety, employ chiral catalysts (e.g., Evans oxazolidinones) or enzymatic resolution methods.

- Reaction monitoring : Use in-situ FTIR or LC-MS to track intermediate formation and minimize side products.

- Purification : Employ preparative HPLC with chiral columns or recrystallization in hexane/ethyl acetate mixtures to isolate enantiomerically pure product .

Q. How does the cyclopentyl substituent influence the compound’s conformational stability and biological activity?

The cyclopentyl group enhances lipophilicity, improving membrane permeability in cellular assays. Computational modeling (e.g., molecular dynamics simulations) can predict its effect on backbone flexibility. For example, analogs like (R)-3-((Boc)amino)-4-(2,4,5-trifluorophenyl)butanoic acid show rigid conformations critical for binding dipeptidyl peptidase-4 (DPP-4) inhibitors, as demonstrated in sitagliptin precursor studies .

Q. How to resolve contradictions in NMR data when characterizing this compound?

Discrepancies may arise from:

- Dynamic effects : Rotameric equilibria of the cyclopentyl group can split signals. Use variable-temperature NMR (VT-NMR) to clarify splitting patterns.

- Impurity interference : Cross-validate with LC-MS to rule out isobaric contaminants.

- Stereochemical ambiguity : Compare experimental data with DFT-calculated NMR shifts for proposed stereoisomers .

Q. What are the key considerations for incorporating this compound into peptidomimetic drug candidates?

- Proteolytic stability : The cyclopentyl group reduces susceptibility to enzymatic degradation compared to linear alkyl chains.

- Bioisosteric replacement : Replace the cyclopentyl moiety with other alicyclic groups (e.g., cyclohexyl) to modulate pharmacokinetic properties.

- In vitro assays : Use fluorescence polarization or SPR to evaluate target binding affinity post-Boc deprotection .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.